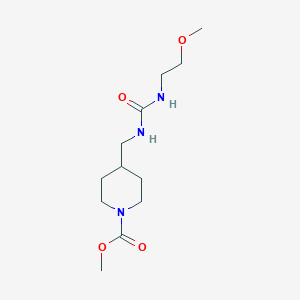![molecular formula C13H23NO2 B2650581 N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide CAS No. 2305452-04-2](/img/structure/B2650581.png)
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analogue of the naturally occurring compound anandamide, which is known to bind to the cannabinoid receptors in the body. The purpose of
作用機序
The mechanism of action of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is not fully understood. However, it is believed to work by binding to the cannabinoid receptors in the body. The compound has a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. It is also believed to have some affinity for the CB2 receptor, which is primarily located in the immune system.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can reduce pain and inflammation in animal models. Additionally, the compound has been shown to have potential neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. The compound has also been studied for its potential anti-cancer properties and has shown promising results in reducing the growth of cancer cells in animal models.
実験室実験の利点と制限
One of the primary advantages of using N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This makes it an ideal compound for studying the effects of cannabinoid receptor activation. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide. One area of research is in the development of new pain management therapies. The compound has shown promising results in reducing pain and inflammation in animal models, and further research could lead to the development of new drugs for the treatment of chronic pain. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide involves several steps. The starting material for the synthesis is 4-methylcyclohexanone, which is reacted with methyl magnesium bromide to form 4-methylcyclohexanol. The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate, which is further reacted with sodium methoxide to form the methoxy derivative. The final step involves the reaction of the methoxy derivative with prop-2-enoyl chloride to form this compound.
科学的研究の応用
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that the compound has analgesic properties and can be used to alleviate pain in animal models. Additionally, the compound has been studied for its potential anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
特性
IUPAC Name |
N-[2-methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-13(15)14-12(9-16-3)11-7-5-10(2)6-8-11/h4,10-12H,1,5-9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGHMWAOYYSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(COC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
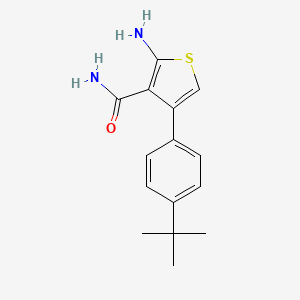
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

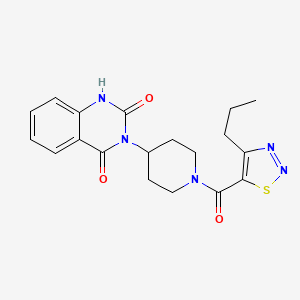
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)
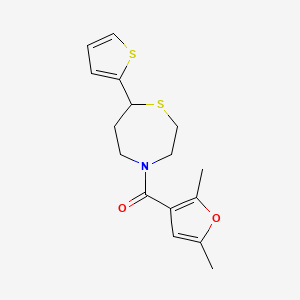

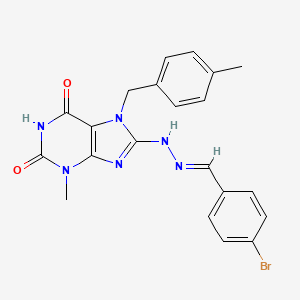
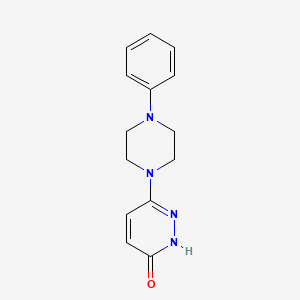
![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
